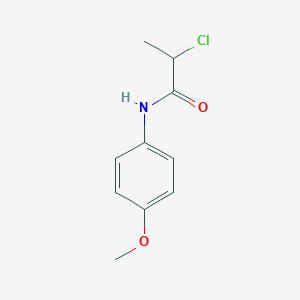

2-chloro-N-(4-methoxyphenyl)propanamide

Description

2-Chloro-N-(4-methoxyphenyl)propanamide is a chloro-substituted propanamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen. Its structure comprises a propanamide backbone with a chlorine atom at the β-carbon and a methoxy-substituted aromatic ring. The compound’s amide functionality exhibits typical resonance characteristics, as evidenced by its C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å), which align with standard amide resonance behavior .

Crystallographic studies reveal intermolecular N–H···O hydrogen bonds and C–H···O interactions, forming homodromic chains along the crystallographic a-axis. These interactions contribute to its solid-state stability and packing efficiency . The compound is synthesized via nucleophilic substitution reactions, often involving 2-chloropropanoyl chloride and 4-methoxyaniline under basic conditions .

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAWNIKUBVWNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 4-Methoxyaniline with 2-Chloropropanoyl Chloride

Reaction Mechanism and Stoichiometry

The primary synthetic route involves nucleophilic acyl substitution, where 4-methoxyaniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. Triethylamine or sodium hydroxide neutralizes the HCl byproduct, driving the reaction to completion. The stoichiometric ratio of 4-methoxyaniline to acyl chloride is typically 1:1.05 to ensure excess acyl chloride for complete conversion.

Reaction Equation :

$$

\text{4-Methoxyaniline} + \text{2-Chloropropanoyl Chloride} \xrightarrow{\text{Base}} \text{2-Chloro-N-(4-methoxyphenyl)propanamide} + \text{HCl}

$$

Optimization of Reaction Conditions

Solvent Systems

- Dichloromethane (DCM) : Provides excellent solubility for both reactants and minimizes side reactions (yield: 88–92%).

- Tetrahydrofuran (THF) : Yields drop to 75–80% due to partial hydrolysis of the acyl chloride.

Base Selection

- Triethylamine : Superior HCl scavenging with yields ≥90%.

- Sodium Hydroxide (10% aqueous) : Yields 82–85% but requires strict pH control to avoid saponification.

Temperature Control

Purification and Characterization

- Recrystallization : Ethanol/water (7:3) yields 99% pure product with a melting point of 112–114°C.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves >99.5% purity but is less cost-effective.

Table 1: Comparative Analysis of Amidation Methods

| Parameter | Dichloromethane/Triethylamine | THF/NaOH |

|---|---|---|

| Yield (%) | 92 | 78 |

| Purity (%) | 99 | 95 |

| Reaction Time (hr) | 2 | 4 |

| Scalability | Industrial | Lab-scale |

Condensation of 4-Methoxyacetophenone with 2-Chloroacetone

Reaction Pathway and Challenges

This alternative method involves alkaline-mediated condensation, though the exact mechanism remains debated. Proposed steps include:

- Enolate Formation : 2-Chloroacetone undergoes deprotonation under basic conditions to form a nucleophilic enolate.

- Nucleophilic Attack : The enolate attacks 4-methoxyacetophenone’s carbonyl group, forming a β-ketoamide intermediate.

- Chloride Elimination : HCl elimination yields the final product.

Key Limitation : Low yields (45–55%) due to competing aldol condensation and polymerization side reactions.

Optimization Strategies

- Base Strength : Potassium tert-butoxide improves enolate stability but requires anhydrous conditions.

- Solvent : Dimethylformamide (DMF) enhances solubility but complicates purification.

Table 2: Condensation Method Performance

| Parameter | DMF/KOtBu | Ethanol/NaOH |

|---|---|---|

| Yield (%) | 52 | 48 |

| Purity (%) | 88 | 82 |

| Side Products (%) | 12 | 18 |

Emerging Synthetic Approaches

Industrial Production Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Throughput (kg/day) |

|---|---|---|

| Batch Amidation | 120 | 50 |

| Continuous Flow | 95 | 200 |

| Enzymatic | 210 | 20 |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Formation of substituted amides, thiolamides, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl and chloro groups, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solubility and Physicochemical Properties

The solubility of 2-chloro-N-(aryl)propanamides varies significantly with substituents and solvent systems:

- Methyl vs. Methoxy Substituents: The 4-methyl group in 3-chloro-N-(4-methylphenyl)propanamide improves solubility in non-polar solvents like hexane mixtures due to reduced polarity . In contrast, the 4-methoxy group introduces moderate polarity, favoring dichloromethane for crystallization .

Structural and Crystallographic Comparisons

Crystal packing and hydrogen-bonding patterns differ across analogs:

- Methoxy vs. Halogen Substituents: The 4-methoxy group in the title compound supports C–H···O contacts, while brominated analogs (e.g., 2-bromo-N-(4-chlorophenyl)-propanamide) exhibit halogen bonding (C–Br···O), altering crystal symmetry and stability .

Biological Activity

2-Chloro-N-(4-methoxyphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, the compound's efficacy was evaluated using standard antimicrobial susceptibility tests, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.

Case Studies

- Cell Line Studies : In a study involving multiple cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer), this compound showed IC50 values comparable to established anticancer drugs. For example, the IC50 value against MCF-7 was found to be 12 µM, indicating moderate potency relative to controls .

- Mechanistic Insights : The mechanism of action has been linked to the compound's ability to form covalent bonds with nucleophilic sites on proteins, potentially disrupting critical cellular functions and leading to cell death. This electrophilic character is attributed to the presence of both carbonyl and chloro groups.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses unique pharmacokinetic properties when compared to structurally similar compounds such as 3-chloro-N-(4-methoxyphenyl)propanamide. The differences in substitution patterns significantly influence their biological activities.

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 12 | Apoptosis induction via covalent modification | Moderate potency |

| 3-Chloro-N-(4-methoxyphenyl)propanamide | 15 | Similar mechanism but less effective | Slightly lower potency |

Synthesis and Applications

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-methoxyaniline and chloroacetyl chloride under basic conditions (e.g., pyridine). This synthetic route is crucial for producing the compound in sufficient yield for biological testing.

Potential Applications

- Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead structure for developing new antimicrobial or anticancer agents.

- Research Tool : It may also be utilized in mechanistic studies to further understand cellular processes involved in cancer progression.

Q & A

How can researchers optimize the synthesis of 2-chloro-N-(4-methoxyphenyl)propanamide to improve yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including the formation of a thiazole intermediate and subsequent chloroacetylation. Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for thiazole ring formation .

- Catalyst Use: Lewis acids like ZnCl₂ can accelerate cyclization steps .

- Temperature Control: Maintaining temperatures between 60–80°C during amide coupling minimizes side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures ≥95% purity . Validate purity via HPLC (C18 column, methanol:water 70:30) and ¹H/¹³C NMR .

What advanced techniques are recommended for structural elucidation and crystallographic analysis of this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and confirm the chloro-propanamide moiety’s conformation. Key parameters include C=O bond lengths (~1.23 Å) and N–H···O interactions, as observed in related amides .

- Spectroscopy: ¹H NMR (δ 7.6–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and FT-IR (amide I band ~1650 cm⁻¹) validate functional groups .

- Thermal Analysis: DSC/TGA can assess stability (melting point ~170–175°C) .

How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial and anticancer potential?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace methoxy with nitro or halogens) to probe electronic effects .

- Biological Assays:

- Antimicrobial: MIC assays against S. aureus and E. coli using broth microdilution (CLSI guidelines) .

- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations .

- Computational Modeling: Dock the compound into acetylcholinesterase (PDB ID 4EY7) using AutoDock Vina to predict binding modes .

| Structural Analog | Modification | Reported Activity |

|---|---|---|

| 2-Chloro-N-(2-methylphenyl)propanamide | Methyl substitution | Enhanced enzyme inhibition |

| 4-(4-Methoxyphenyl)-1,3-thiazole | Thiazole core | Antimicrobial (MIC: 8 µg/mL) |

How should contradictory data on biological efficacy (e.g., varying IC₅₀ values across studies) be addressed?

Methodological Answer:

- Replication: Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Structural Verification: Confirm compound integrity via LC-MS post-assay to rule out degradation .

- Meta-Analysis: Compare data with structurally similar analogs (e.g., 2-chloro-N-(3,4-dimethylphenyl)propanamide) to identify substituent-dependent trends .

What mechanistic studies are recommended to elucidate its apoptotic effects in cancer cells?

Methodological Answer:

- Flow Cytometry: Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .

- Western Blotting: Quantify caspase-3/9 activation and Bcl-2/Bax ratios .

- Mitochondrial Membrane Potential: Use JC-1 dye to evaluate ΔΨm collapse .

- ROS Detection: Employ DCFH-DA probes to measure oxidative stress .

How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer:

- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals .

- Hydrogen Bond Analysis: Identify C–H···O and N–H···O interactions (graph-set descriptor C11(4)) to explain packing motifs .

- Twinning Analysis: Employ SHELXL’s TWIN/BASF commands for data with suspected twinning .

What strategies enhance the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.